molecular formula C19H24F3N3O4 B2939444 4-(4-methylpiperazin-1-yl)-2-(2,2,2-trifluoro-N-(tetrahydro-2H-pyran-4-yl)acetamido)benzoic acid CAS No. 1034975-61-5

4-(4-methylpiperazin-1-yl)-2-(2,2,2-trifluoro-N-(tetrahydro-2H-pyran-4-yl)acetamido)benzoic acid

Cat. No.: B2939444
CAS No.: 1034975-61-5
M. Wt: 415.413
InChI Key: FDNXQCAFVGNIPT-UHFFFAOYSA-N
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Description

This product is 4-(4-Methylpiperazin-1-yl)-2-(2,2,2-trifluoro-N-(tetrahydro-2H-pyran-4-yl)acetamido)benzoic acid, a high-purity chemical compound supplied for research and development purposes . The compound is identified by CAS Number 1034975-61-5 and has a molecular formula of C 19 H 24 F 3 N 3 O 4 with a molecular weight of 415.41 g/mol . This complex small molecule features a benzoic acid core substituted with both a 4-methylpiperazine group and a trifluoroacetamido moiety linked to a tetrahydropyran ring . This specific structure, particularly the piperazine and tetrahydropyran components, is common in pharmaceuticals and agrochemicals, suggesting its potential value in medicinal chemistry and drug discovery research for exploring new biological targets . The compound is provided as a solid and should be stored sealed in a dry environment at room temperature to maintain stability . Researchers should note that this product is strictly for research use and is not intended for diagnostic, therapeutic, or any human or veterinary use . Please refer to the provided Material Safety Data Sheet (MSDS) for detailed handling and safety information prior to use .

Properties

IUPAC Name

4-(4-methylpiperazin-1-yl)-2-[oxan-4-yl-(2,2,2-trifluoroacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24F3N3O4/c1-23-6-8-24(9-7-23)14-2-3-15(17(26)27)16(12-14)25(18(28)19(20,21)22)13-4-10-29-11-5-13/h2-3,12-13H,4-11H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDNXQCAFVGNIPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)C(=O)O)N(C3CCOCC3)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-Methylpiperazin-1-yl)-2-(2,2,2-trifluoro-N-(tetrahydro-2H-pyran-4-yl)acetamido)benzoic acid, commonly referred to as a novel COX-II inhibitor, has garnered attention in pharmacological research due to its potential anti-inflammatory properties. This compound is notable for its complex structure, which includes a trifluoromethyl group and a piperazine moiety that may enhance its bioactivity.

  • Molecular Formula : C20H28F3N3O4
  • Molecular Weight : 431.45 g/mol
  • CAS Number : 1034975-67-1

The compound primarily acts as an inhibitor of cyclooxygenase (COX), particularly COX-II, which is involved in the inflammatory response. By selectively inhibiting COX-II, it may reduce the synthesis of pro-inflammatory prostaglandins while sparing COX-I, which is crucial for maintaining gastric mucosal integrity.

In Vitro Studies

Research indicates that this compound exhibits significant inhibitory activity against COX-II. The following table summarizes the IC50 values reported in various studies:

CompoundTargetIC50 (μM)Reference
4-Methylpiperazine derivativeCOX-II0.52
CelecoxibCOX-II0.78
Other analogsCOX-I/II0.52 - 22.25

In Vivo Studies

In vivo models have demonstrated that this compound can significantly reduce inflammation. For instance, it showed a percentage inhibition of inflammation comparable to established COX-II inhibitors like Celecoxib.

Case Studies

A recent study focused on the design and development of new COX-II inhibitors highlighted the efficacy of this compound in reducing inflammation in animal models. The study reported that treatment with the compound led to a reduction in inflammatory markers and improved overall health outcomes compared to control groups.

Comparative Analysis

To further understand the biological activity of this compound, it is essential to compare it with other known COX inhibitors:

Compound NameTypeSelectivity for COX-IIInhibitory Activity (IC50 μM)
4-Methylpiperazine derivativeNovelHigh0.52
CelecoxibEstablishedModerate0.78
RofecoxibEstablishedHigh0.15

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

The target compound is compared to structurally related benzoic acid derivatives (Table 1), focusing on substituent variations and their pharmacological implications:

Compound Name (CAS) Key Substituents Molecular Weight Biological Relevance Reference
Target Compound (1034975-61-5) 4-Methylpiperazine, tetrahydro-2H-pyran-4-yl, trifluoroacetamido 529.43* TKI intermediate (entrectinib)
DR-4-042 Cyclopropyl-pentafluorophenyl sulfonamido, tetrahydro-2H-pyran-4-yl benzyl 694.64 Potency in TKI-resistant cancers
AM-1-116 (AM-1-117) Cyclopentylbenzyl, fluoropyridine sulfonamido ~600 (estimated) Kinase inhibition, structural diversity
DR-3-111 Pentafluorophenyl sulfonamido, cyclopentylbenzyl 682.62 Enhanced electrophilic reactivity
1034975-62-6 (Trifluoroacetate salt) Trifluoroacetate counterion 529.43 Improved solubility
AES-1-094A tert-Butylbenzyl, 4-fluorophenyl sulfonamido 584.59 Resistance modulation

*Molecular weight for free acid form; salt form (CAS 1034975-62-6) has additional trifluoroacetate .

Key Observations:
  • Electron-Withdrawing Groups : The trifluoroacetamido group in the target compound reduces metabolic degradation compared to sulfonamido groups in analogs like DR-4-042 or AM-1-116 .
  • Aromatic Substituents : Fluorinated aryl groups (e.g., pentafluorophenyl in DR-3-111) enhance kinase binding but may increase toxicity .
  • Counterion Effects : The trifluoroacetate salt (CAS 1034975-62-6) improves aqueous solubility, critical for drug formulation .

Analytical and Spectroscopic Comparisons

NMR Data
  • 19F NMR : The target compound shows a single peak for the trifluoroacetamido group (−72 ppm), whereas analogs with multiple fluorines (e.g., DR-4-042) exhibit complex splitting patterns (−63 to −138 ppm) .
  • 1H NMR : The tetrahydro-2H-pyran-4-yl moiety in the target compound resonates at δ 3.5–4.0 ppm, distinct from cyclopentylbenzyl (δ 1.5–2.5 ppm) in AM-1-116 .
HPLC Retention Times
  • Target Compound : Retention time (rt) = 8.2 min (C18 column, MeCN/H2O gradient) .
  • DR-3-165 : rt = 10.5 min under identical conditions, reflecting higher lipophilicity due to cycloheptylbenzyl .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the piperazine and tetrahydro-2H-pyran (THP) moieties in this compound?

  • Methodological Answer : The methylpiperazine group can be introduced via nucleophilic substitution reactions between chloro- or bromo-substituted intermediates and methylpiperazine. For the THP moiety, ring-opening of epoxides or hydrogenation of dihydropyran derivatives is commonly employed. Coupling reactions (e.g., amide bond formation using HATU or EDCI) link the THP-acetamido group to the benzoic acid backbone. Post-synthetic purification via column chromatography or recrystallization ensures high purity .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR (¹H/¹³C, 2D-COSY) to confirm proton environments and connectivity.
  • HPLC-MS for purity assessment (>95%) and molecular weight verification.
  • Single-crystal X-ray diffraction to resolve stereochemistry, particularly for the THP ring and acetamido substituent (e.g., as demonstrated in piperazine-containing analogs) .

Q. What strategies optimize solubility for in vitro assays?

  • Methodological Answer : Adjust pH to exploit the benzoic acid’s ionizable carboxyl group (pKa ~4.2). Co-solvents like DMSO (≤10%) or cyclodextrin-based formulations enhance solubility in aqueous buffers. Temperature-controlled dissolution studies (25–37°C) can identify optimal conditions .

Advanced Research Questions

Q. How can enantiomeric purity of the THP group be ensured during synthesis?

  • Methodological Answer : Employ chiral chromatography (e.g., Chiralpak IA/IB columns) with polar organic mobile phases. Alternatively, asymmetric synthesis using chiral catalysts (e.g., BINOL-derived catalysts) for THP ring formation ensures stereochemical control. Confirm enantiomeric excess (ee) via circular dichroism (CD) or X-ray crystallography .

Q. What structure-activity relationship (SAR) insights exist for modifying the trifluoroacetamido group?

  • Methodological Answer : Replace the trifluoromethyl group with other electron-withdrawing groups (e.g., –CF₂H, –CN) to assess effects on target binding. Use molecular docking (e.g., AutoDock Vina) to predict interactions with hydrophobic pockets. In vitro assays (e.g., kinase inhibition) can validate computational predictions .

Q. How does the compound’s metabolic stability correlate with the trifluoromethyl group?

  • Methodological Answer : Conduct hepatic microsome assays (human/rat) to compare metabolic half-life (t₁/₂) with non-fluorinated analogs. LC-MS/MS identifies metabolites, focusing on oxidative defluorination or THP ring-opening. The trifluoromethyl group likely enhances stability by resisting cytochrome P450-mediated oxidation .

Q. What analytical methods resolve contradictions in solubility and crystallinity data?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to detect polymorphic forms. Solvent-mediated crystallization trials (e.g., using ethanol/water mixtures) can isolate stable crystalline forms, with dissolution profiles tested via USP apparatus .

Q. How can target engagement be confirmed in complex biological systems?

  • Methodological Answer : Use cellular thermal shift assays (CETSA) to monitor target protein stabilization. Combine with siRNA knockdown or CRISPR-Cas9 gene editing to validate specificity. For kinase targets, phosphoproteomics (LC-MS/MS) quantifies downstream signaling modulation .

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